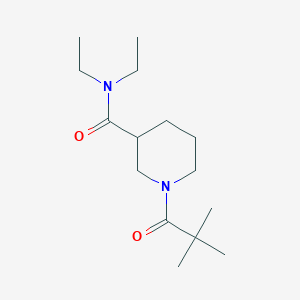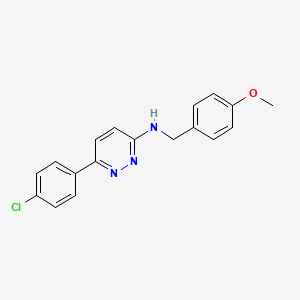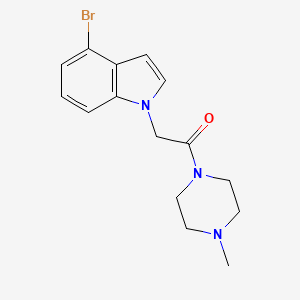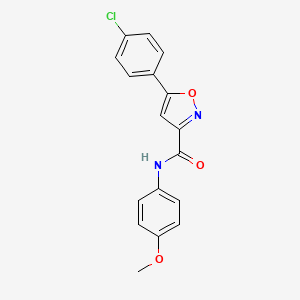
N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradable Polymer Synthesis
Research has explored the synthesis of biodegradable polyesteramides incorporating functional groups derived from morpholine-2,5-dione derivatives. These polymers, developed through ring-opening copolymerization, exhibit potential in creating materials with specific chemical functionalities, useful in targeted drug delivery systems and biodegradable material applications (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Chemical Synthesis and Library Development
The chemical synthesis domain has explored the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating its utility in the multiparallel solution phase synthesis of substituted benzamidines. This research contributes to the development of synthetic methodologies for constructing chemical libraries, which are crucial for drug discovery and material science (C. Bailey, Emma L. Baker, Judy F Hayler, P. Kane, 1999).
Gastrokinetic Agents
A series of benzamide derivatives, including structures related to N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide, have been synthesized and evaluated for gastrokinetic activity. These studies have identified compounds with significant potential to enhance gastric emptying, providing a foundation for developing new treatments for gastrointestinal motility disorders (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).
Carbonic Anhydrase Inhibitors
Research into aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with significant inhibitory activity against several isoenzymes. These findings have implications for the treatment of diseases where carbonic anhydrase activity is a factor, such as glaucoma and edema (C. Supuran, A. Maresca, F. Gregáň, Milan Remko, 2013).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-4-2-3-15(13-18)14-20-19(22)16-5-7-17(8-6-16)21-9-11-24-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGILZMLTRPUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine](/img/structure/B4525033.png)

![6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4525038.png)
![1-benzyl-4-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4525041.png)
![N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4525048.png)

![1-cyclopentyl-N-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4525057.png)
![2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4525059.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B4525077.png)
![3-methoxy-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4525088.png)
![cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4525093.png)
![1-{[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4525107.png)
